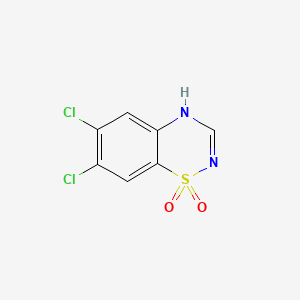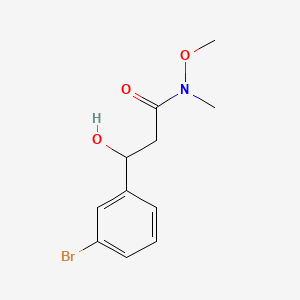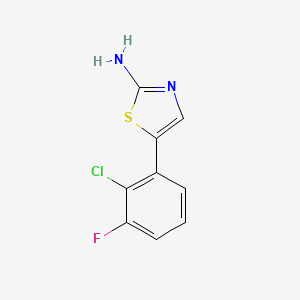
5-(2-Chloro-3-fluorophenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chloro-3-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 2-chloro-3-fluorophenyl group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-3-fluorophenyl)thiazol-2-amine typically involves the reaction of 2-chloro-3-fluoroaniline with a thioamide under specific conditions. One common method involves the use of a cyclization reaction where the aniline derivative reacts with a thioamide in the presence of a base, such as sodium hydroxide, to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chloro-3-fluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Electrophilic substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position due to the electron-donating nature of the sulfur atom.
Nucleophilic substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Nucleophilic substitution: Reagents such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5-bromo-5-(2-chloro-3-fluorophenyl)thiazol-2-amine .
Wissenschaftliche Forschungsanwendungen
5-(2-Chloro-3-fluorophenyl)thiazol-2-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-(2-Chloro-3-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways and targets depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug that includes a thiazole ring.
Uniqueness
5-(2-Chloro-3-fluorophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its reactivity and biological activity compared to other thiazole derivatives .
Eigenschaften
Molekularformel |
C9H6ClFN2S |
|---|---|
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
5-(2-chloro-3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6ClFN2S/c10-8-5(2-1-3-6(8)11)7-4-13-9(12)14-7/h1-4H,(H2,12,13) |
InChI-Schlüssel |
UZUSNWYPEOOSDR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)Cl)C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)
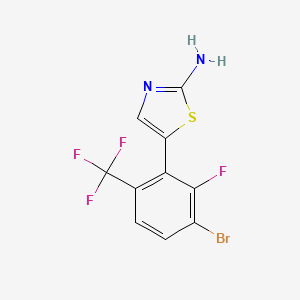
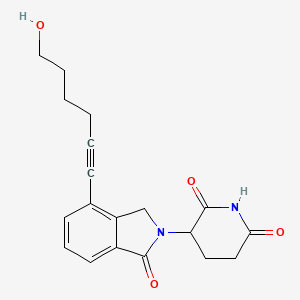
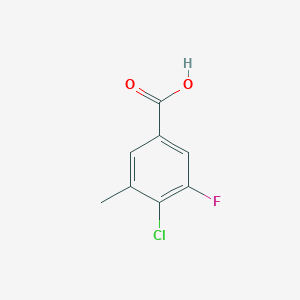
![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)
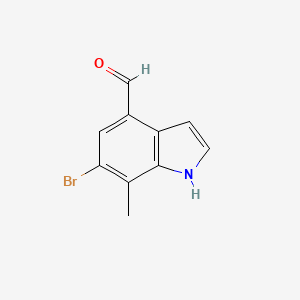
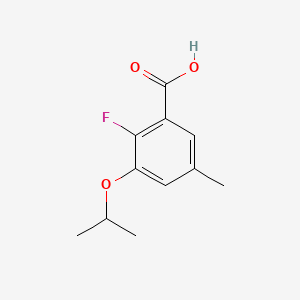
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
